molecular formula C13H13N5OS B1450841 3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine CAS No. 1188304-92-8

3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

Cat. No. B1450841
M. Wt: 287.34 g/mol
InChI Key: RAQXAVZEXNUYFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the pyrazole, oxadiazole, and tolyl groups) would likely contribute to the compound’s stability. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution . The methylthio group could potentially be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in various solvents .

Scientific Research Applications

Chemistry and Synthesis

The synthesis of heterocyclic compounds, including oxadiazole derivatives, is a critical area of research due to their versatile applications in medicinal chemistry and materials science. The reactivity of similar compounds, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, has been explored for the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles and oxadiazoles, highlighting the importance of such scaffolds in developing new chemical entities (Gomaa & Ali, 2020).

Biological Activities

Oxadiazole derivatives, similar to the target compound, exhibit a broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory effects, making them valuable scaffolds for drug development. For instance, 1,3,4-oxadiazole derivatives are recognized for their effectiveness in binding with different enzymes and receptors due to their structural features, eliciting various bioactivities and offering a basis for the development of therapeutic agents (Verma et al., 2019).

Applications in Drug Development

The oxadiazole core is particularly noted for its potential in new drug development due to its versatility in exhibiting various pharmacological properties. Research into oxadiazole-based compounds, including those with structures analogous to "3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine," continues to be a promising direction for creating novel therapeutic agents. This includes efforts to explore their use in treating parasitic infections, showcasing the diversity of potential applications for such compounds in addressing global health challenges (Pitasse-Santos et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological effects .

properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-7-3-5-8(6-4-7)11-15-12(19-18-11)9-10(14)16-17-13(9)20-2/h3-6H,1-2H3,(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQXAVZEXNUYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(methylthio)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

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